

# A Technical Guide to the Solubility of 3-Phenyl-1-indanone

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## Compound of Interest

Compound Name: 3-Phenyl-1-indanone

Cat. No.: B102786

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This technical guide provides a comprehensive overview of the solubility characteristics of **3-Phenyl-1-indanone**, a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data for this compound is not readily available in published literature, this document outlines a robust experimental protocol for its determination, based on established methodologies for structurally similar compounds.

## Introduction to 3-Phenyl-1-indanone

**3-Phenyl-1-indanone** (CAS No: 16618-72-7) is a crystalline solid with the chemical formula  $C_{15}H_{12}O$ .<sup>[1]</sup> Its molecular structure, featuring a phenyl group attached to an indanone backbone, makes it a valuable building block in the synthesis of various organic molecules.<sup>[1]</sup> Understanding its solubility in different solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

Physical and Chemical Properties:

- Molecular Weight: 208.26 g/mol
- Melting Point: 75-78 °C
- Boiling Point: 148 °C at 0.7 mmHg
- Appearance: White to off-white crystalline powder<sup>[1]</sup>

## Solubility Profile of 3-Phenyl-1-indanone

**3-Phenyl-1-indanone** is reported to be sparingly soluble in water.<sup>[1]</sup> However, detailed quantitative solubility data in a range of common organic solvents is not currently available in the public domain. To facilitate research and development, the following table lists solvents in which the solubility of structurally related indanone derivatives has been determined. This list can serve as a starting point for solubility screening studies of **3-Phenyl-1-indanone**.

Table 1: Potential Solvents for Solubility Determination of **3-Phenyl-1-indanone**

Solvent Category	Solvent Name	Quantitative Solubility Data for 3-Phenyl-1-indanone
Alcohols	Methanol	Data not available
Ethanol	Data not available	
n-Propanol	Data not available	
Isopropyl alcohol	Data not available	
n-Butanol	Data not available	
Isobutyl alcohol	Data not available	
sec-Butanol	Data not available	
n-Amyl alcohol	Data not available	
Esters	Methyl acetate	Data not available
Ethyl acetate	Data not available	
n-Propyl acetate	Data not available	
Isopropyl acetate	Data not available	
Butyl acetate	Data not available	
Ketones	Acetone	Data not available
2-Butanone	Data not available	

# Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **3-Phenyl-1-indanone** in various solvents using a gravimetric method. This protocol is adapted from established procedures for similar compounds, such as 5,6-dimethoxy-1-indanone.<sup>[1][2][3]</sup>

## Materials and Equipment

- **3-Phenyl-1-indanone** (high purity)
- Selected solvents (analytical grade)
- Analytical balance (accuracy  $\pm 0.0001$  g)
- Thermostatic shaker or magnetic stirrer with heating capabilities
- Conical flasks with stoppers (100 mL)
- Syringes with filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Pre-weighed weighing bottles
- Drying oven

## Experimental Procedure

- **Sample Preparation:** Add an excess amount of **3-Phenyl-1-indanone** solid to a 100 mL conical flask containing a known volume (e.g., 50 mL) of the selected solvent.
- **Equilibration:** Seal the flask and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
- **Sample Withdrawal and Filtration:** Once equilibrium is achieved, stop the agitation and allow the solution to settle for at least 2 hours. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filter it through a syringe filter into a pre-weighed weighing bottle.
- **Gravimetric Analysis:** Weigh the weighing bottle containing the saturated solution.

- **Solvent Evaporation:** Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C) until a constant weight is achieved.
- **Data Calculation:** The mole fraction solubility ( $x$ ) can be calculated using the following equation:

$$x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$

Where:

- $m_1$  is the mass of the dissolved **3-Phenyl-1-indanone**
  - $M_1$  is the molar mass of **3-Phenyl-1-indanone**
  - $m_2$  is the mass of the solvent
  - $M_2$  is the molar mass of the solvent
- **Data Validation:** Repeat the experiment at each temperature and for each solvent multiple times (e.g., three times) to ensure the reproducibility of the results.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of **3-Phenyl-1-indanone** solubility.



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Caption: Gravimetric method workflow for solubility determination.

## Conclusion

While quantitative solubility data for **3-Phenyl-1-indanone** remains to be published, this guide provides a framework for its systematic determination. The provided experimental protocol

offers a reliable method for researchers and drug development professionals to generate the necessary data to support their work in synthesis, purification, and formulation. The establishment of a comprehensive solubility profile will undoubtedly enhance the utility of this important chemical intermediate.

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## References

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